1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-, (4a-alpha,5-alpha,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine
Preparation Methods
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)- involves several steps, typically starting with the preparation of the indene and pyridine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)- has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. Industrial applications could include its use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)- stands out due to its unique combination of indene and pyridine elements. Similar compounds may include other indene-pyridine derivatives, each with its own distinct properties and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
88763-60-4 |
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Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(4aR,5S,9bR)-5-(4-butoxyphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C22H27NO/c1-2-3-15-24-17-12-10-16(11-13-17)21-18-7-4-5-8-19(18)22-20(21)9-6-14-23-22/h4-5,7-8,10-13,20-23H,2-3,6,9,14-15H2,1H3/t20-,21+,22+/m1/s1 |
InChI Key |
FKVJZEWHJURNAD-FSSWDIPSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)[C@@H]2[C@H]3CCCN[C@H]3C4=CC=CC=C24 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3CCCNC3C4=CC=CC=C24 |
Origin of Product |
United States |
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